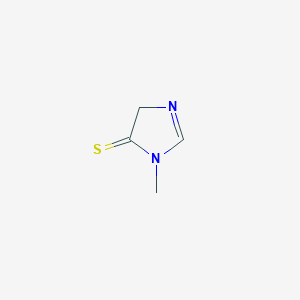![molecular formula C17H20N2O2S B12574163 N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide CAS No. 193945-42-5](/img/structure/B12574163.png)
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzylideneamino group attached to a propyl chain, which is further connected to a 4-methylbenzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide typically involves the condensation of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine, followed by the reaction with benzaldehyde. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and as a building block for various industrial chemicals
Wirkmechanismus
The mechanism of action of N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase. This inhibition disrupts essential biological processes in microorganisms, leading to their antimicrobial effects. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:
4-methyl-N-propylbenzenesulfonamide: Similar in structure but lacks the benzylideneamino group.
Sulfanilamide: A simpler sulfonamide with a different substitution pattern on the benzene ring.
Sulfamethazine: Another sulfonamide used in veterinary medicine with a different functional group arrangement. The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
193945-42-5 |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[3-(benzylideneamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-15-8-10-17(11-9-15)22(20,21)19-13-5-12-18-14-16-6-3-2-4-7-16/h2-4,6-11,14,19H,5,12-13H2,1H3 |
InChI-Schlüssel |
XOAJRNXXGKJOGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



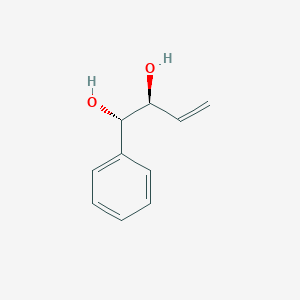
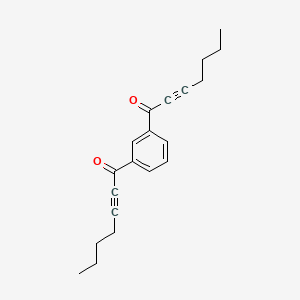
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
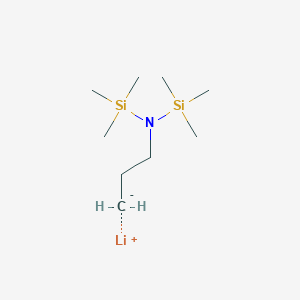
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
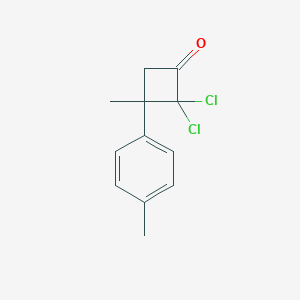
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)

